

# "characterization techniques for Cyclohexyl cyclohexanecarboxylate"

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## Compound of Interest

Compound Name:	Cyclohexyl cyclohexanecarboxylate
CAS No.:	15840-96-7
Cat. No.:	B107347

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An In-Depth Guide to the Analytical Characterization of **Cyclohexyl Cyclohexanecarboxylate**

## Abstract

**Cyclohexyl cyclohexanecarboxylate** (CAS No. 15840-96-7) is a bicyclic ester with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and quality for research, development, and commercial applications. This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this molecule. We present detailed, field-proven protocols for chromatographic and spectroscopic methods, explain the scientific rationale behind procedural choices, and offer insights into data interpretation. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for analyzing this compound.

## Introduction to Cyclohexyl cyclohexanecarboxylate

**Cyclohexyl cyclohexanecarboxylate** is an ester formed from cyclohexanecarboxylic acid and cyclohexanol. Its molecular structure, consisting of two saturated cyclohexane rings linked by

an ester functional group, dictates its physicochemical properties and analytical behavior.

Table 1: Physicochemical Properties of **Cyclohexyl cyclohexanecarboxylate**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O <sub>2</sub>	[2]
Molecular Weight	210.31 g/mol	[2]
CAS Number	15840-96-7	[2]
IUPAC Name	cyclohexyl cyclohexanecarboxylate	[2]
Boiling Point	273.6 °C (Predicted)	[3][4]
Melting Point	171-172 °C	[4]
Appearance	Colorless Liquid	[1]

A thorough characterization is crucial for validating synthesis, identifying potential impurities, and ensuring batch-to-batch consistency. The analytical strategy should employ orthogonal techniques—methods that measure different chemical properties—to build a complete profile of the material.

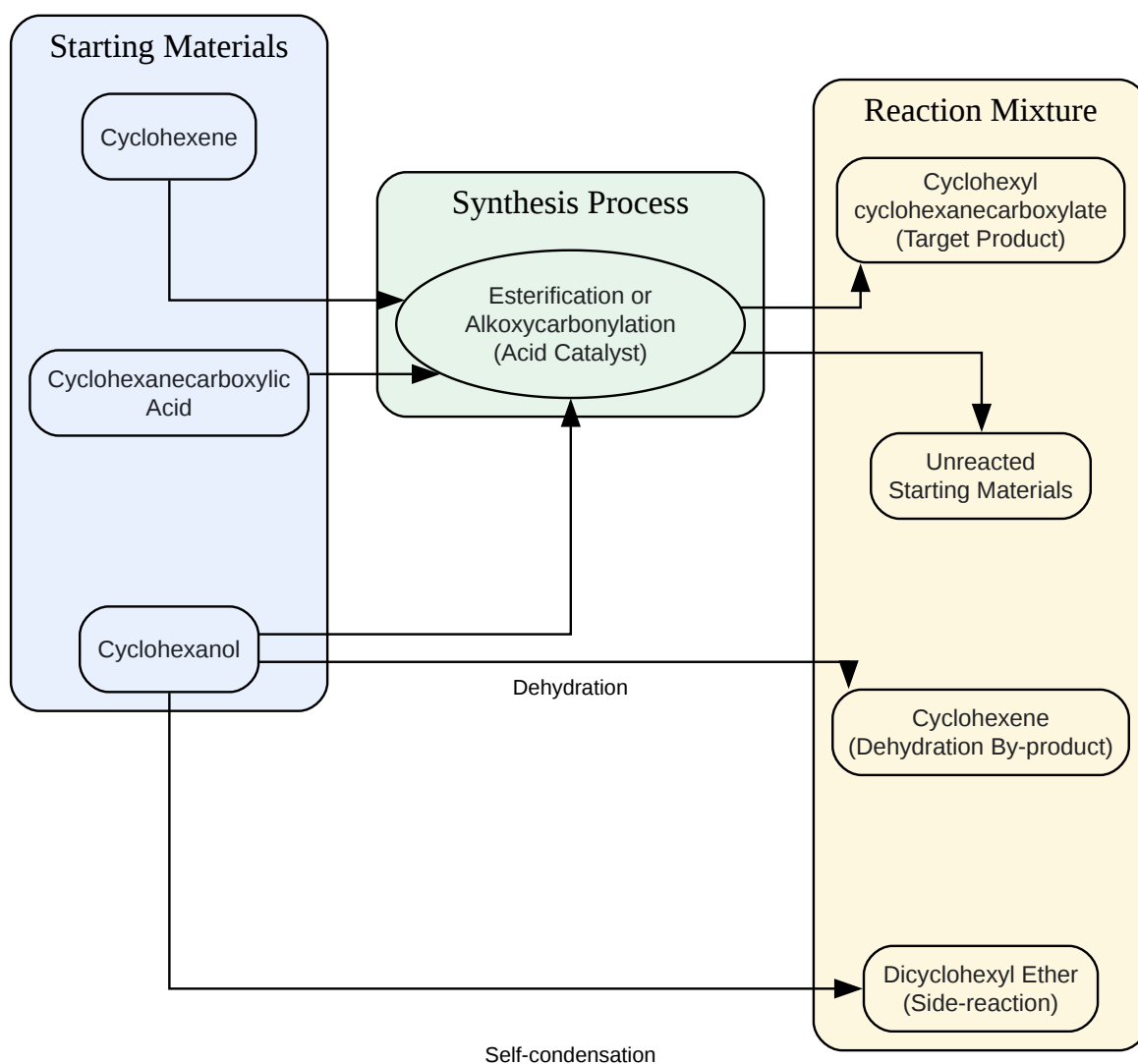
## Synthesis Context and Potential Impurities

Understanding the synthesis route is critical for predicting potential impurities. A common method for producing esters is the acid-catalyzed Fischer esterification of a carboxylic acid and an alcohol.[5] Another relevant industrial process is the alkoxy-carbonylation of cyclohexene with cyclohexanol.[6]

Key impurities that may arise from these processes include:

- Unreacted Starting Materials: Cyclohexanecarboxylic acid and Cyclohexanol.[6]
- Synthesis By-products: Cyclohexene (from dehydration of cyclohexanol) and dicyclohexyl ether.[6]

- Residual Solvents: Toluene or other solvents used during synthesis and purification.[6]
- Side-Reaction Products: Hydrolysis of the final product back to cyclohexanecarboxylic acid.  
[6]



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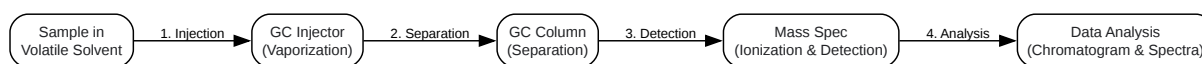
Caption: Synthesis pathway and origin of potential impurities.

## Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone of purity assessment, separating the target compound from volatile and non-volatile impurities.

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Expertise & Causality:** GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like **Cyclohexyl cyclohexanecarboxylate**.<sup>[7]</sup> The gas chromatograph provides high-resolution separation based on boiling point and polarity, while the mass spectrometer offers definitive identification by providing the molecular weight and a unique fragmentation "fingerprint" for each separated component.<sup>[8]</sup>



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Caption: General workflow for GC-MS analysis.

Protocol: GC-MS Analysis

- Sample Preparation:
  - Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or hexane.<sup>[7]</sup>
  - Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, dilute further to a working concentration around 10-100 µg/mL.<sup>[7]</sup>
  - Filtration: If particulates are present, filter the sample through a 0.22 µm syringe filter to protect the GC inlet and column.<sup>[7]</sup>
- Instrumentation and Conditions: The following parameters are a robust starting point for method development.

Table 2: Recommended GC-MS Parameters

Parameter	Recommended Setting	Rationale
GC Column	DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)	A non-polar column separates compounds primarily by boiling point, ideal for this application.[7]
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Provides good efficiency and is inert.[7]
Inlet Temp.	250 °C	Ensures complete and rapid vaporization without thermal degradation.[7]
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading for a relatively pure sample. Use splitless for trace impurity analysis.[7]
Oven Program	Initial 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)	Separates lower boiling impurities from the higher boiling point ester.[7]
MS Ionization	Electron Ionization (EI) at 70 eV	Standard, robust ionization method that produces reproducible fragmentation patterns.[7]
Mass Range	m/z 40-450	Covers the mass of the parent compound and its expected fragments.[7]
Source Temp.	230 °C	Standard temperature to maintain ionization efficiency. [7]

- Data Interpretation:
  - Chromatogram: The primary peak corresponds to **Cyclohexyl cyclohexanecarboxylate**. Smaller peaks represent impurities.

- Mass Spectrum: The mass spectrum of the main peak should confirm the compound's identity.
  - Molecular Ion ( $M^+$ ): A peak at  $m/z$  210 should be visible, corresponding to the molecular weight.
  - Fragmentation Pattern: Esters of cyclohexanol and cyclohexanecarboxylic acid exhibit characteristic fragmentation. Expect to see key fragments corresponding to the loss of parts of the molecule. The most prominent fragments are often the cyclohexyl cation ( $C_6H_{11}^+$ ,  $m/z$  83) and the acylium ion ( $C_6H_{11}CO^+$ ,  $m/z$  111). A fragment at  $m/z$  129, corresponding to the cyclohexoxycarbonyl moiety, is also highly characteristic for similar esters.[9]

## High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is ideal, HPLC is a valuable orthogonal technique, especially for analyzing non-volatile impurities or for preparative-scale purification.[10] A

Reverse-Phase (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.

Protocol: RP-HPLC Analysis

- Sample Preparation:
  - Dissolve the sample in the mobile phase or a solvent compatible with it, such as acetonitrile.
  - Prepare a concentration series (e.g., 0.1 - 1.0 mg/mL) for quantitative analysis.
  - Filter through a 0.45  $\mu$ m syringe filter.[11]
- Instrumentation and Conditions:

Table 3: Recommended HPLC Parameters

Parameter	Recommended Setting	Rationale
Column	C18 (e.g., 4.6 x 150 mm, 5 $\mu$ m) or Newcrom R1	C18 is a standard reverse-phase column suitable for this non-polar analyte. Newcrom R1 is also a viable alternative. [10]
Mobile Phase A	Water + 0.1% Formic Acid	Formic acid is a volatile modifier compatible with MS detection. [10][11]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Acetonitrile is a common organic solvent for reverse-phase chromatography. [11]
Elution	Isocratic, e.g., 80% B	An isocratic method is simpler for quality control if all impurities elute effectively. A gradient may be needed for complex mixtures.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detector	UV at 210 nm or ELSD/CAD/MS	The ester lacks a strong chromophore, requiring low UV wavelength detection or a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). [10]

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive structural confirmation by probing the molecular framework and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination.  $^1\text{H}$  NMR provides information on the electronic environment and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR does the same for the carbon skeleton.

#### Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

#### Data Interpretation:

- $^1\text{H}$  NMR: The spectrum will show a characteristic downfield signal for the proton on the carbon bearing the ester oxygen, shifted by the electron-withdrawing effect of the oxygen. The remaining protons on the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield aliphatic region. A signal has been reported in the  $\delta$  4.72–4.78 ppm range for the CH-O proton.[1]
- $^{13}\text{C}$  NMR: The spectrum is simpler, with distinct signals for each chemically unique carbon. The carbonyl carbon (C=O) is highly deshielded and appears far downfield. The carbon attached to the ester oxygen (C-O) also appears at a characteristic downfield position. A signal for the carbonyl carbon has been reported at  $\delta$  175.5 ppm.[1]

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Assignment	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
C=O	-	~175.5[1]
CH-O	~4.75 (multiplet)[1]	~72.5
CH-C=O	~2.25 (multiplet)	~43.2
Ring $\text{CH}_2$ 's	1.2 - 1.9 (complex multiplets)	25.4, 25.7, 29.1, 31.7

(Note: Predicted values are based on standard chemical shift tables and literature data for similar structures. Actual values may vary slightly.)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Expertise & Causality:** FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent first-pass technique for identity confirmation.

Protocol: FT-IR Analysis

- **Sample Preparation:** As a liquid, the sample can be analyzed neat. Place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Data Acquisition:** Collect a spectrum from approximately 4000 to 600  $\text{cm}^{-1}$ .

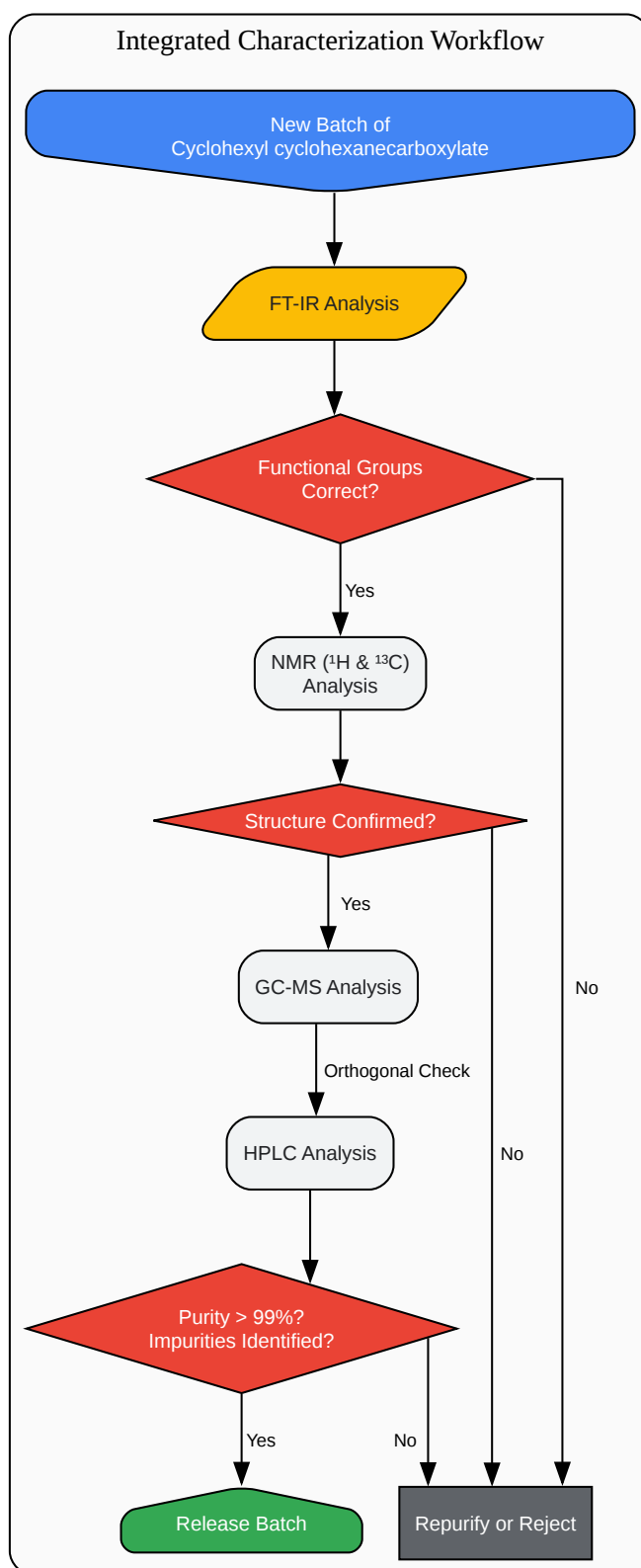
**Data Interpretation:** The spectrum provides a unique fingerprint. Key absorptions confirm the ester and alkane functionalities.

Table 5: Key FT-IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~2930 and ~2855	C-H Stretch	$\text{sp}^3$ C-H (Cyclohexyl rings)[12]
~1730	C=O Stretch	Ester Carbonyl[13]
~1450	C-H Bend	$\text{CH}_2$ Scissoring[12]
~1170	C-O Stretch	Ester (Acyl-Oxygen)[12][13]

## Integrated Analytical Workflow

For comprehensive quality assessment of a new batch, an integrated workflow is recommended. This ensures that identity, structure, and purity are all confirmed using orthogonal methods.



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Caption: Recommended workflow for complete characterization.

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